molecular formula C9H11FN2O5 B12809276 5-fluoro-1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

5-fluoro-1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12809276
M. Wt: 246.19 g/mol
InChI Key: ODKNJVUHOIMIIZ-BYRXKDITSA-N
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Description

2’-Deoxy-5-fluorouridine: is a fluorinated pyrimidine analog that is structurally similar to thymidine. It is known for its potent antineoplastic properties and is used primarily in cancer treatment. The compound inhibits DNA synthesis, making it effective in targeting rapidly dividing cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Deoxy-5-fluorouridine can be synthesized through the fluorination of 2’-deoxyuridine. The process involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the 5-position of the pyrimidine ring .

Industrial Production Methods: Industrial production of 2’-Deoxy-5-fluorouridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxy-5-fluorouridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) for fluorination.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride for reduction reactions.

Major Products Formed:

Mechanism of Action

2’-Deoxy-5-fluorouridine exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. The compound is incorporated into the DNA of rapidly dividing cells, leading to DNA strand breaks and cell death. This mechanism makes it particularly effective against cancer cells, which have a high rate of division .

Comparison with Similar Compounds

Uniqueness: 2’-Deoxy-5-fluorouridine is unique in its specific inhibition of thymidylate synthase and its incorporation into DNA, which distinguishes it from other fluorinated pyrimidine analogs. Its high potency and effectiveness in targeting cancer cells make it a valuable compound in cancer therapy .

Properties

Molecular Formula

C9H11FN2O5

Molecular Weight

246.19 g/mol

IUPAC Name

5-fluoro-1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5?,6-,7-/m0/s1

InChI Key

ODKNJVUHOIMIIZ-BYRXKDITSA-N

Isomeric SMILES

C1[C@H](O[C@H](C1O)CO)N2C=C(C(=O)NC2=O)F

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O

Origin of Product

United States

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